molecular formula C17H16BrNO3S B1669133 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone CAS No. 388592-44-7

2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone

Cat. No. B1669133
M. Wt: 394.3 g/mol
InChI Key: MVWNPZYLNLATCH-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).


Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazolidinone derivatives, including compounds similar to 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone, have been synthesized for potential biological activity. These compounds are created through reactions of sugar thiosemicarbazone derivatives with various chemicals, and their structures are established using spectroscopic methods (Darehkordi et al., 2013).

Antimicrobial Activity

  • Thiazolidinone derivatives have been evaluated for antimicrobial activity against various bacterial and fungal strains. For instance, some derivatives demonstrated significant biological activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Deep et al., 2014).

Antiproliferative and Tumor Inhibitory Studies

  • Certain 4-thiazolidinone derivatives have shown considerable cytotoxicity against leukemic cell lines. For example, a compound similar to 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone displayed significant antiproliferative activity and induced tumor regression in animal models (Sharath Kumar et al., 2015).

Antifungal Activity

  • Some 4-thiazolidinone derivatives, including those with a structure akin to the compound , have been prepared and tested for their antifungal activity against strains like C. albicans. These compounds have shown comparable activity to commercially available fungicides (Al-Ebaisat et al., 2016).

Anti-Inflammatory Agents

  • Research has been conducted on thiazolidinone derivatives for their potential as anti-inflammatory agents. For instance, a study synthesized new anthranilic acid derivatives related to 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone and evaluated their anti-inflammatory activity, demonstrating significant results (Goel et al., 1999).

Antituberculosis Activity

  • New derivatives of imidazo[2,1-b]thiazole, which are structurally related to thiazolidinone compounds, have been synthesized and exhibited antimicrobial activities, including against Mycobacterium tuberculosis. This suggests potential applications in antituberculosis treatment (Ulusoy et al., 2002).

Antifungal and Antibacterial Properties

  • A study evaluated the in vitro activities of halogenated phenyl derivatives of 2,5-dihydrofuran-2-ones, which are chemically akin to thiazolidinones, against yeasts and molds. The derivatives showed broad-spectrum activity, especially against Aspergillus spp., highlighting their potential as antifungal agents (Buchta et al., 2004).

Anticancer Properties

  • Thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines, demonstrating significant inhibitory effects. This research underscores the potential of thiazolidinone derivatives as anticancer agents (Wu et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or discussing potential future research directions or applications for the compound.


Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information. It’s also important to note that handling chemical compounds should always be done with the appropriate safety measures.


properties

IUPAC Name

2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNPZYLNLATCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one

CAS RN

388592-44-7
Record name 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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